molecular formula C7H6ClN3O B2452351 2-Azido-1-chloro-4-methoxybenzene CAS No. 1248212-39-6

2-Azido-1-chloro-4-methoxybenzene

Cat. No.: B2452351
CAS No.: 1248212-39-6
M. Wt: 183.6
InChI Key: NQXBRNGRIPPRTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-1-chloro-4-methoxybenzene is a chemical compound with the molecular formula C7H6ClN3O. It is known for its unique chemical structure, which includes an azido group (-N3), a chloro group (-Cl), and a methoxy group (-OCH3) attached to a benzene ring. This compound has gained significant attention in various fields of research due to its potential biological activity and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-chloro-4-methoxybenzene typically involves the following steps:

    Nitration: The starting material, 4-chloroanisole, undergoes nitration to form 4-chloro-2-nitroanisole.

    Reduction: The nitro group in 4-chloro-2-nitroanisole is reduced to form 4-chloro-2-aminoanisole.

    Diazotization: The amino group in 4-chloro-2-aminoanisole is diazotized to form the corresponding diazonium salt.

    Azidation: The diazonium salt is then treated with sodium azide to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-chloro-4-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

    Reduction Reactions: The azido group can be reduced to form amines.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, sodium hydroxide.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Cycloaddition: Copper(I) catalysts, alkyne substrates.

Major Products

    Substitution: Various substituted benzene derivatives.

    Reduction: Amines.

    Cycloaddition: Triazoles.

Scientific Research Applications

2-Azido-1-chloro-4-methoxybenzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-4-chloroanisole
  • 2-Azido-4-chlorobenzene
  • 1-Azido-4-methoxybenzene

Comparison

Compared to similar compounds, it offers a distinct combination of functional groups that can be exploited in various chemical reactions and applications .

Properties

IUPAC Name

2-azido-1-chloro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-12-5-2-3-6(8)7(4-5)10-11-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQXBRNGRIPPRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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